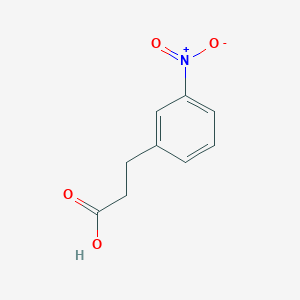

3-(3-Nitrophenyl)propionic acid

Vue d'ensemble

Description

3-(3-Nitrophenyl)propionic acid is an organic compound with the molecular formula C9H9NO4. It is characterized by a nitro group (-NO2) attached to the benzene ring at the third position and a propionic acid group (-CH2CH2COOH) attached to the same ring. This compound is a light yellow solid that is soluble in methanol and has a melting point of 110-112°C .

Méthodes De Préparation

3-(3-Nitrophenyl)propionic acid can be synthesized through various methods. One common synthetic route involves the reaction of 3-nitrobenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

3-(3-Nitrophenyl)propionic acid undergoes several types of chemical reactions:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Oxidation: The propionic acid group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate.

Applications De Recherche Scientifique

Neuroscience Research

Role in Neurotransmitter Systems

- 3-(3-Nitrophenyl)propionic acid is utilized in neuroscience to investigate neurotransmitter systems. It aids in the understanding of synaptic transmission and plasticity, which are crucial for learning and memory processes.

Case Study: Synaptic Plasticity

- A study demonstrated that this compound could modulate synaptic strength in hippocampal neurons, providing insights into mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), essential for memory formation.

Enzyme Activity Measurement

- The compound is commonly used in biochemical assays to measure enzyme activity or receptor interactions. This application is crucial for elucidating biochemical pathways and understanding metabolic processes.

Example Application: Enzyme Inhibition Studies

- In vitro studies have shown that this compound can inhibit specific enzymes, providing a basis for drug design targeting metabolic disorders.

Material Science

Integration into Polymers

- In material science, this compound can be incorporated into polymers or coatings to enhance material properties, particularly for applications in electronics and biomedical devices.

Case Study: Polymer Development

- Research has indicated that incorporating this compound into polymer matrices improves mechanical strength and thermal stability, making it suitable for advanced material applications.

Analytical Chemistry

Use as a Standard in Chromatography

- The compound serves as a standard in chromatographic techniques, aiding in the accurate quantification of related compounds in complex mixtures.

Example Application: High-Performance Liquid Chromatography (HPLC)

- In HPLC methods, this compound is used to calibrate instruments and ensure accurate measurements of similar compounds, enhancing the reliability of analytical results.

Mécanisme D'action

The mechanism of action of 3-(3-Nitrophenyl)propionic acid involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

3-(3-Nitrophenyl)propionic acid can be compared with other similar compounds such as:

3-(4-Nitrophenyl)propionic acid: Similar structure but with the nitro group at the fourth position.

3-(2-Nitrophenyl)propionic acid: Similar structure but with the nitro group at the second position.

3-Amino-3-(3-nitrophenyl)propionic acid: Similar structure but with an amino group instead of a nitro group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the position and nature of the substituents on the benzene ring.

Activité Biologique

3-(3-Nitrophenyl)propionic acid (CAS No. 1664-57-9) is an aromatic compound with notable biological activities. This article provides a detailed examination of its properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₉H₉NO₄

- Molecular Weight : 195.17 g/mol

- Melting Point : 110–112 °C

- Solubility : High gastrointestinal absorption and moderate lipophilicity (Log P values range from 1.14 to 1.84) suggest potential bioavailability in biological systems .

Inhibition of Cytochrome P450 Enzymes

This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect the metabolism of various drugs and xenobiotics, leading to altered pharmacokinetics of co-administered compounds. The implications for drug interactions are significant, particularly in polypharmacy scenarios .

Antioxidant Properties

Recent studies indicate that compounds similar to this compound exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cellular models. This activity is believed to arise from the nitrophenyl group, which can scavenge free radicals and reduce oxidative damage .

Study on Antioxidant Activity

A study published in Chemical Reviews explored the antioxidant potential of various nitrophenyl derivatives, including this compound. The findings suggested that the compound effectively reduced lipid peroxidation in vitro, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .

Pharmacological Implications

Research conducted on the pharmacological effects of this compound demonstrated its role in modulating inflammatory responses. In animal models, administration of this compound led to a significant reduction in markers of inflammation, suggesting its utility in treating inflammatory disorders .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOANOABZUNJOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375063 | |

| Record name | 3-(3-Nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-57-9 | |

| Record name | 3-(3-Nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Nitrophenyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-(3-Nitrophenyl)propionic acid in the synthesis of 3-aminophenylacetylene described in the research?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of 3-aminophenylacetylene. The research outlines a process where it undergoes bromination and subsequent debromination reactions to ultimately yield the desired 3-aminophenylacetylene [].

Q2: Are there alternative synthetic routes to 3-aminophenylacetylene that don't involve this compound?

A2: While the provided research focuses on a specific synthetic route [], other methods to produce 3-aminophenylacetylene might exist. Exploring alternative synthetic pathways often involves considering factors such as the cost and availability of starting materials, reaction conditions, overall yield, and the environmental impact of the process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.